molecular formula C16H25N3O4S B15120630 2-{[1-(Cyclohexanesulfonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine

2-{[1-(Cyclohexanesulfonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine

Cat. No.: B15120630
M. Wt: 355.5 g/mol
InChI Key: YCEHTVJBGMKUQC-UHFFFAOYSA-N
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Description

2-{[1-(Cyclohexanesulfonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine is a complex organic compound that features a piperidine ring, a cyclohexanesulfonyl group, and a methoxypyrimidine moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Cyclohexanesulfonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[1-(Cyclohexanesulfonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(Cyclohexanesulfonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group may interact with enzymes or receptors, modulating their activity. The methoxypyrimidine moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(Cyclohexanesulfonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H25N3O4S

Molecular Weight

355.5 g/mol

IUPAC Name

2-(1-cyclohexylsulfonylpiperidin-4-yl)oxy-5-methoxypyrimidine

InChI

InChI=1S/C16H25N3O4S/c1-22-14-11-17-16(18-12-14)23-13-7-9-19(10-8-13)24(20,21)15-5-3-2-4-6-15/h11-13,15H,2-10H2,1H3

InChI Key

YCEHTVJBGMKUQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3CCCCC3

Origin of Product

United States

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